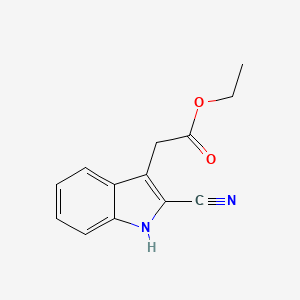
2-(Bromomethyl)-4-chloro-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-chloro-6-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group at the second position, a chlorine atom at the fourth position, and a methyl group at the sixth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-chloro-6-methylpyridine typically involves the bromination of 4-chloro-6-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group, forming the bromomethyl derivative .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced byproduct formation. The use of solvents like acetone or dichloromethane and maintaining a constant temperature in a water bath reactor are crucial for optimizing the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)-4-chloro-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4-chloro-6-methylpyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4-chloro-6-methylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyridine ring . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
2-(Bromomethyl)pyridine: Lacks the chlorine and methyl substituents, making it less sterically hindered and more reactive towards nucleophiles.
4-Chloro-2-(bromomethyl)pyridine: Similar structure but without the methyl group at the sixth position, affecting its reactivity and steric properties.
2-(Bromomethyl)-4-chloropyridine: Lacks the methyl group, which influences its solubility and reactivity.
Uniqueness: 2-(Bromomethyl)-4-chloro-6-methylpyridine is unique due to the presence of both chlorine and methyl groups on the pyridine ring. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis. The chlorine atom provides additional sites for further functionalization, while the methyl group affects the compound’s steric and electronic properties, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C7H7BrClN |
|---|---|
Peso molecular |
220.49 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-chloro-6-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4H2,1H3 |
Clave InChI |
VZKUNRSUUKBFPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


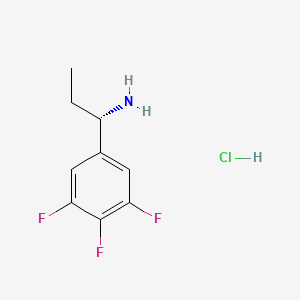

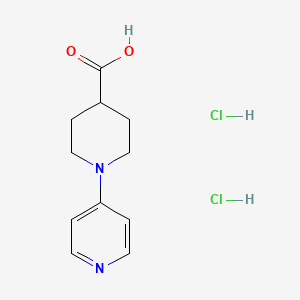
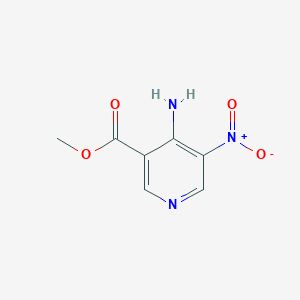
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
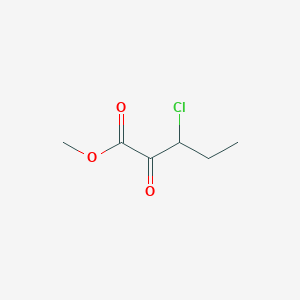
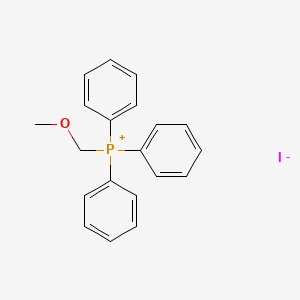
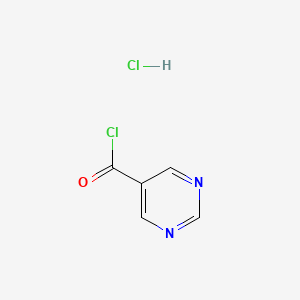
![4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B13658274.png)
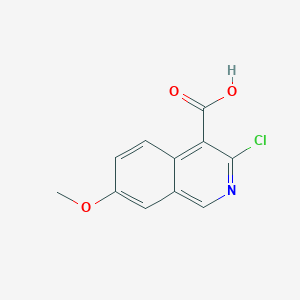

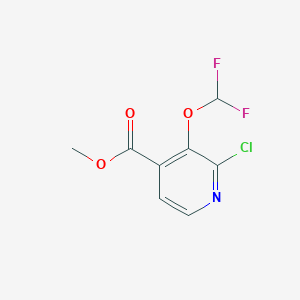
![5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13658286.png)
